2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid
Description
2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid is a fluorinated indole derivative characterized by a difluoromethyl group at position 2, an ethyl substituent at position 1, a hydroxyl group at position 5, and a carboxylic acid moiety at position 2.
Properties
Molecular Formula |
C12H11F2NO3 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-(difluoromethyl)-1-ethyl-5-hydroxyindole-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO3/c1-2-15-8-4-3-6(16)5-7(8)9(12(17)18)10(15)11(13)14/h3-5,11,16H,2H2,1H3,(H,17,18) |
InChI Key |
LWUILTBDIXHDQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)O)C(=C1C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of the Difluoromethyl Group on Indole Derivatives
Late-Stage Difluoromethylation Approaches
Recent advances in difluoromethylation chemistry have enabled the selective introduction of the –CF2H group onto heteroaromatic systems such as indoles, often at late stages of synthesis. These methods fall into several categories:
- Electrophilic Difluoromethylation: Using reagents that transfer a difluoromethyl cation or equivalent to nucleophilic sites on the aromatic ring.
- Nucleophilic Difluoromethylation: Using difluoromethyl anion equivalents or metalated difluoromethyl species.
- Radical Difluoromethylation: Utilizing difluoromethyl radicals generated from suitable precursors to add to aromatic C–H bonds.
- Transition Metal-Catalyzed Difluoromethylation: Copper, palladium, or other metals catalyze the cross-coupling of difluoromethyl sources with aryl halides or boronates.
These methods have been extensively reviewed by Sap et al. (2021), highlighting the utility of copper-mediated and radical difluoromethylation for C(sp2)–CF2H bond formation on heteroaromatics.
Specific Reagents and Conditions
Some of the reagents and strategies relevant for difluoromethylation of indole derivatives include:
| Reagent/Method | Description | Notes on Use for Indoles |
|---|---|---|
| Chlorodifluoromethane (ClCF2H) | Early difluoromethylation reagent, phased out due to ozone depletion | Limited use today; historical importance only |
| N,N-Diethylaminosulfur trifluoride (DAST) and analogs | Deoxyfluorination of aldehydes to CF2H groups | Requires aldehyde precursor, limited functional group tolerance |
| XtalFluor-M® | Bench-stable deoxyfluorination reagent | Improved safety and handling over DAST |
| Copper-mediated cross-coupling with BrCF2CO2Et or similar CF2Y reagents | Stepwise method: install CF2Y group then convert to CF2H | Effective for aromatic systems; requires halide or boronate handles |
| Minisci-type radical difluoromethylation | Radical addition to electron-deficient heteroaromatics | Useful for direct C–H functionalization on indoles |
| Transition metal catalysis (Pd, Cu) | Catalytic difluoromethylation using CF2H sources | Enables late-stage functionalization with good selectivity |
Synthetic Route Proposal for 2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid
Starting Material Preparation
- 5-Hydroxyindole-3-carboxylic acid or its derivatives can be prepared or sourced commercially.
- N-ethylation of the indole nitrogen can be achieved by alkylation using ethyl halides under basic conditions.
Installation of Difluoromethyl Group at C-2
Two main synthetic strategies can be applied:
Stepwise Difluoromethylation via Halogenated Intermediate
- Halogenation at C-2: Bromination or iodination at the 2-position of the indole ring to form 2-halo-5-hydroxy-1-ethyl-indole-3-carboxylic acid.
- Copper-mediated cross-coupling: Reaction of the 2-haloindole with a difluoromethylating reagent such as BrCF2CO2Et in the presence of copper catalysts to install a difluoromethyl ester intermediate.
- Hydrolysis: Conversion of the ester group to the free difluoromethyl group by hydrolysis or reduction.
Direct Radical Difluoromethylation
- Using a radical difluoromethylation reagent (e.g., sodium difluoromethanesulfinate or other CF2H radical precursors) under photoredox or thermal conditions to directly functionalize the 2-position C–H bond of the indole ring.
- This method avoids pre-functionalization (halogenation) steps and can be more atom-economical.
Data Table: Comparison of Difluoromethylation Methods for Indole Derivatives
| Method | Reagents/Conditions | Advantages | Limitations | Applicability to 2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid |
|---|---|---|---|---|
| Halogenation + Cu-catalyzed cross-coupling | 2-Haloindole + BrCF2CO2Et + Cu catalyst | High regioselectivity; scalable | Requires pre-halogenation; multi-step | Suitable for precise installation at C-2 |
| Radical Difluoromethylation | CF2H radical precursor + photoredox catalyst | Direct C–H functionalization; mild | Possible regioselectivity challenges | Potentially suitable with optimization |
| Deoxyfluorination of aldehyde precursor | Aldehyde + DAST or XtalFluor-M® | Established chemistry | Requires aldehyde intermediate; toxic reagents | Less direct; requires additional steps |
| Electrophilic difluoromethylation | Electrophilic CF2H reagents (e.g., S-(difluoromethyl) sulfonium salts) | Mild conditions | Limited substrate scope | May be applicable depending on indole substitution pattern |
Research Findings and Notes
- The difluoromethyl group is a strong hydrogen bond donor and can significantly modulate the physicochemical properties of indole derivatives, impacting lipophilicity and biological activity.
- Late-stage difluoromethylation methods have increasingly favored copper-mediated and radical approaches due to their functional group tolerance and ability to modify complex molecules without protecting groups.
- The presence of a hydroxy group at the 5-position and a carboxylic acid at the 3-position requires that difluoromethylation conditions be compatible with these functional groups, favoring milder catalytic or radical methods over harsh deoxyfluorination reagents.
- N-ethyl substitution on the indole nitrogen is generally introduced early in synthesis to avoid complications during difluoromethylation steps.
Chemical Reactions Analysis
2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The difluoromethyl group can participate in various transformations, such as Minisci-type radical chemistry, which is particularly effective for functionalizing heteroaromatic compounds . Common reagents used in these reactions include ClCF2H and novel non-ozone depleting difluorocarbene reagents . Major products formed from these reactions often retain the difluoromethyl group, which imparts unique properties to the resulting compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study the effects of difluoromethylation on molecular properties and reactivity . In biology and medicine, it is investigated for its potential as a pharmaceutical intermediate, given the difluoromethyl group’s ability to enhance metabolic stability and lipophilicity . Additionally, it finds applications in the development of agrochemicals and materials science, where its unique properties can be leveraged to improve product performance .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, which enhances the compound’s ability to interact with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The difluoromethyl group (CF2H) in the target compound likely enhances membrane permeability compared to non-fluorinated analogs (e.g., methyl or methoxy groups) .
- Acidity : The carboxylic acid at position 3 (pKa ~3–4 inferred) is more acidic than ester or carboxamide derivatives (e.g., ethyl esters in or carboxamides in ).
- Solubility : The hydroxyl group at position 5 improves aqueous solubility relative to methoxy or chloro substituents .
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